![molecular formula C17H19ClN4O B1139259 阿洛司琼-d3 盐酸盐 CAS No. 1189919-71-8](/img/structure/B1139259.png)
阿洛司琼-d3 盐酸盐
描述
GR-68755C D3,也称为阿洛司琼 D3 盐酸盐,是阿洛司琼的氘代版本。阿洛司琼是一种强效且高度选择性的 5-羟色胺 5-HT3 受体拮抗剂。 该化合物主要用于科学研究,以研究 5-羟色胺受体拮抗作用的影响 .
科学研究应用
Scientific Research Applications
Alosetron-d3 Hydrochloride is employed in various research contexts, primarily focusing on:
- Pharmacodynamics and Pharmacokinetics : The deuterated form enables precise studies on how the drug interacts with biological systems, particularly its binding affinity and efficacy at the 5-HT3 receptor compared to other antagonists.
- Interaction Studies : Research indicates that alosetron-d3 can be used to investigate variations in binding kinetics when compared to non-deuterated analogs. This specificity helps in understanding molecular interactions within biological systems.
- Mechanistic Studies : Alosetron-d3 serves as a valuable tool for elucidating the mechanisms by which serotonin affects gastrointestinal motility and sensory processes, particularly in conditions like irritable bowel syndrome (IBS) where excessive serotonin activity can lead to increased motility and discomfort .
Case Studies and Research Findings
Several studies have highlighted the significance of alosetron-d3 Hydrochloride in research:
- Binding Affinity Studies : A study demonstrated that alosetron-d3 exhibits a high binding affinity for 5-HT3 receptors, allowing researchers to quantify its efficacy and compare it against other known antagonists. This research is crucial for developing new treatments targeting similar pathways.
- Pharmacokinetic Profiling : Investigations into the pharmacokinetics of alosetron-d3 have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuterated form has been shown to have distinct metabolic pathways compared to its non-deuterated counterpart, which can influence dosing strategies in clinical settings .
- Adverse Effects Analysis : Research into the adverse effects associated with alosetron has been critical. Case studies have documented serious complications linked to non-deuterated alosetron, such as ischemic colitis and severe constipation. Understanding these risks through controlled studies using alosetron-d3 can help mitigate potential side effects in future drug development .
Comparison with Other Compounds
Alosetron-d3 Hydrochloride shares structural similarities with other serotonin receptor antagonists but is unique due to its deuterated label. This specificity allows for enhanced tracking of molecular interactions without altering its fundamental biological effects. Below is a comparison table summarizing key characteristics:
Compound | Type | Binding Affinity | Clinical Use |
---|---|---|---|
Alosetron | 5-HT3 Antagonist | High | IBS-D in women |
Ondansetron | 5-HT3 Antagonist | Moderate | Nausea and vomiting |
Granisetron | 5-HT3 Antagonist | High | Chemotherapy-induced nausea |
Alosetron-d3 | Deuterated 5-HT3 Antagonist | High | Research applications only |
作用机制
GR-68755C D3 通过选择性拮抗 5-羟色胺 5-HT3 受体发挥作用。该受体参与调节各种生理过程,包括胃肠动力和疼痛感知。 通过阻断受体,GR-68755C D3 可以调节这些过程,并在肠易激综合征等疾病中提供治疗益处 .
类似化合物:
阿洛司琼: GR-68755C D3 的非氘代版本,也是一种选择性的 5-羟色胺 5-HT3 受体拮抗剂。
昂丹司琼: 另一种 5-羟色胺 5-HT3 受体拮抗剂,主要用作止吐药。
格拉司琼: 与昂丹司琼类似,用于预防化疗引起的恶心和呕吐
独特性: GR-68755C D3 由于其氘标记而具有独特性,这提供了增强的稳定性,并允许对 5-羟色胺 5-HT3 受体进行更精确的研究。 这使其成为基础研究和应用研究中宝贵的工具 .
生化分析
Biochemical Properties
Alosetron (D3 Hydrochloride) has an antagonist action on the 5-HT3 receptors, which may modulate serotonin-sensitive gastrointestinal (GI) processes . It interacts with these receptors, affecting the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS .
Cellular Effects
Alosetron (D3 Hydrochloride) exerts its effects on various types of cells, particularly those in the gastrointestinal tract. By blocking the 5-HT3 receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alosetron (D3 Hydrochloride) involves its potent and selective antagonism of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS . By blocking these receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS .
Temporal Effects in Laboratory Settings
It is known that Alosetron (D3 Hydrochloride) was voluntarily withdrawn from the US market in November 2000 due to numerous reports of severe adverse effects .
Metabolic Pathways
The metabolism of Alosetron (D3 Hydrochloride) involves the human microsomal cytochrome P450 (CYP) system, shown in vitro to involve enzymes CYP2C9 (30%), CYP3A4 (18%), and CYP1A2 (10%) .
Subcellular Localization
5-HT3 receptors, which Alosetron (D3 Hydrochloride) targets, are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
准备方法
合成路线和反应条件: GR-68755C D3 的合成涉及将氘原子掺入阿洛司琼分子中。此过程通常需要使用氘代试剂和溶剂,以氘原子取代氢原子。 必须仔细控制反应条件,以确保选择性地掺入氘,而不会影响分子的整体结构 .
工业生产方法: GR-68755C D3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用专用设备来处理氘代试剂并保持必要的反应条件。 最终产品使用色谱等技术进行纯化,以确保高纯度和一致性 .
化学反应分析
反应类型: GR-68755C D3 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。
还原: 还原反应可用于修饰分子内的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可以将新的官能团引入分子中 .
相似化合物的比较
Alosetron: The non-deuterated version of GR-68755C D3, also a selective serotonin 5-HT3 receptor antagonist.
Ondansetron: Another serotonin 5-HT3 receptor antagonist used primarily as an antiemetic.
Granisetron: Similar to Ondansetron, used to prevent nausea and vomiting caused by chemotherapy
Uniqueness: GR-68755C D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of the serotonin 5-HT3 receptor. This makes it a valuable tool in both basic and applied research .
生物活性
Alosetron-d3 hydrochloride is a stable isotopic variant of alosetron, a selective antagonist of the serotonin 5-HT3 receptor, primarily used in the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. This article delves into the biological activity of alosetron-d3, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile through various studies and case analyses.
Alosetron acts as a potent and selective antagonist at the 5-HT3 receptors located in the enteric nervous system. By blocking these receptors, alosetron modulates gastrointestinal motility and sensory processes, which are often dysregulated in IBS. The inhibition of 5-HT3 receptor activation leads to:
- Reduced colonic transit : Slower movement of fecal matter through the intestines allows for increased water absorption, resulting in firmer stools.
- Decreased visceral pain : Alosetron's action helps alleviate abdominal pain associated with IBS by reducing neuronal depolarization related to visceral discomfort .
Pharmacokinetics
The pharmacokinetic profile of alosetron-d3 hydrochloride includes:
Parameter | Value |
---|---|
Bioavailability | 50–60% |
Volume of distribution | 65 to 95 L |
Protein binding | 82% |
Metabolism | Hepatic (CYP enzymes) |
Elimination half-life | 1.5–1.7 hours |
Excretion | Renal (73%), Fecal (24%) |
Alosetron is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2, CYP2C9, and CYP3A4 .
Clinical Efficacy
Numerous clinical trials have established the efficacy of alosetron in managing IBS symptoms. A systematic review analyzed six randomized controlled trials involving 3,529 patients and reported significant findings:
- Overall efficacy : Alosetron demonstrated a pooled odds ratio (OR) for adequate relief of pain or global symptoms at 1.81 (95% CI: 1.57, 2.10; P<0.0001) compared to placebo.
- Symptom relief : Patients receiving alosetron experienced greater relief from abdominal pain and discomfort within one week compared to those on placebo .
Case Study Analysis
A notable case study evaluated the incremental net benefit (INB) of alosetron over a year-long treatment period. The study found:
- Mean INB : 34.1 relative value-adjusted life-years (RVALYs) per 1,000 patients treated compared to placebo.
- Quality of life improvement : The INB was highest in patients with severe baseline symptoms, indicating that those most affected by IBS gained the most benefit from treatment .
Safety Profile
While alosetron is effective, it is associated with several risks:
- Constipation : Approximately one-third of patients experience constipation as a side effect.
- Severe complications : There have been reports of ischemic colitis and serious complications related to constipation, leading to hospitalizations and surgical interventions .
The FDA has mandated risk evaluation strategies due to these potential adverse effects but has also recognized that benefits may outweigh risks for many patients .
属性
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQZOVOVDSGJH-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675546 | |
Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189919-71-8 | |
Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。